molecular formula C13H20N2O2 B8211036 benzyl N-methyl-N-[3-(methylamino)propyl]carbamate

benzyl N-methyl-N-[3-(methylamino)propyl]carbamate

Cat. No.: B8211036
M. Wt: 236.31 g/mol
InChI Key: RALLTXWPOYXJKA-UHFFFAOYSA-N
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Description

Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate is an organic compound with the molecular formula C12H18N2O2. It is known for its unique structure, which includes a benzyl group, a carbamate group, and a methylamino propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-methyl-N-[3-(methylamino)propyl]carbamate typically involves the reaction of benzyl chloroformate with N-methyl-N-[3-(methylamino)propyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-methyl-N-[3-(methylamino)propyl]carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[3-(methylamino)propyl]carbamate
  • Benzyl carbamate
  • N-methyl-N-[3-(dimethylamino)propyl]carbamate

Uniqueness

Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl group provides hydrophobic interactions, while the carbamate group offers potential for hydrogen bonding and reactivity. The methylamino propyl chain adds flexibility and enhances its ability to interact with various molecular targets .

Properties

IUPAC Name

benzyl N-methyl-N-[3-(methylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-14-9-6-10-15(2)13(16)17-11-12-7-4-3-5-8-12/h3-5,7-8,14H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALLTXWPOYXJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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